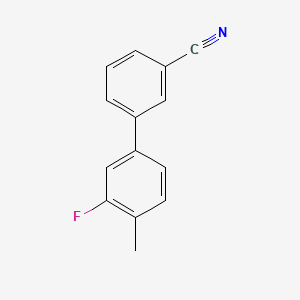

3-(3-Fluoro-4-methylphenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Fluoro-4-methylphenyl)benzonitrile is a chemical compound with the CAS Number: 1352318-43-4. It has a molecular weight of 211.24 . The IUPAC name of this compound is 3’-fluoro-4’-methyl [1,1’-biphenyl]-3-carbonitrile .

Synthesis Analysis

The synthesis of 3-fluoro-4-methylbenzonitrile involves the use of methyl 2-fluoro-4-cyanophenylacetate, water, anhydrous calcium chloride, and N, N-dimethylacetamide. The mixture is stirred and warmed at 140-145°C for 20 to 24 hours. After cooling, the mixture is concentrated under reduced pressure and purified by column chromatography .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H10FN/c1-10-5-6-13 (8-14 (10)15)12-4-2-3-11 (7-12)9-16/h2-8H,1H3 .Aplicaciones Científicas De Investigación

Photophysical Properties and Chemical Reactions

- Influence of Fluoro Substitution on Photophysical Properties : The introduction of a fluoro substituent in benzonitriles has been studied for its effects on fluorescence quantum yields and decay times in alkane solvents. These studies contribute to understanding the photophysical behavior of fluoro-substituted benzonitriles, which can be crucial for developing fluorescent materials and probes (Druzhinin et al., 2001).

Synthetic Chemistry and Methodologies

- Synthesis of Fluorinated Biphenyls : Research into practical synthesis methods for fluorinated biphenyls, which are intermediates in the production of various pharmaceuticals and materials, highlights the relevance of fluoro-substituted benzonitriles in synthetic organic chemistry (Qiu et al., 2009).

- Iodination Techniques : The study of iodination reactions guided by direct spectroscopic observation showcases the applicability of fluoro-substituted benzonitriles in fine-tuning synthetic pathways for halogenated organic compounds, which are pivotal in medicinal chemistry (Dunn et al., 2018).

Imaging and Radioligand Applications

- Development of Radioligands for PET Imaging : Fluoro-substituted benzonitriles serve as precursors in the synthesis of high-affinity radioligands for positron emission tomography (PET) imaging, particularly targeting neurotransmitter systems. These compounds are instrumental in neurology and pharmacology research for visualizing and quantifying brain receptors (Siméon et al., 2007).

Material Science and Organic Electronics

- Enhancement of Polymer Solar Cells : The addition of perfluorinated compounds to polymer solar cells, derived from benzonitrile structures, has been shown to improve power conversion efficiencies. This application underscores the role of fluoro-substituted benzonitriles in the development of advanced materials for renewable energy technologies (Jeong et al., 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye damage or eye irritation. Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Propiedades

IUPAC Name |

3-(3-fluoro-4-methylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-5-6-13(8-14(10)15)12-4-2-3-11(7-12)9-16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSDCJWBCGXRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718386 |

Source

|

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-43-4 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-fluoro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate](/img/structure/B578725.png)

![6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B578728.png)

![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)

![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene](/img/no-structure.png)

![Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B578748.png)